

An In-Depth Technical Guide to 2-Bromo-5-n-octylthiophene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-5-n-octylthiophene

Cat. No.: B168853

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2-Bromo-5-n-octylthiophene**, a key building block in the fields of organic electronics and pharmaceutical development. From its fundamental chemical properties to its applications and handling, this document serves as a critical resource for professionals leveraging this versatile compound.

Section 1: Core Chemical Identity and Properties

2-Bromo-5-n-octylthiophene is a halogenated thiophene derivative that has garnered significant interest for its utility in synthesizing advanced materials. Its molecular structure, featuring a bromine atom and an n-octyl side chain on a thiophene ring, provides a unique combination of reactivity and solubility.

Key Identifiers and Physicochemical Properties:

Property	Value	Source(s)
CAS Number	172514-63-5	[1] [2] [3]
Molecular Formula	C ₁₂ H ₁₉ BrS	[1] [2] [3]
Molecular Weight	275.25 g/mol	[1] [4]
Appearance	Colorless to yellow to orange clear liquid	[2]
Purity	Typically ≥97% (GC)	[2]
Melting Point	5°C (lit.)	[3] [4]
Boiling Point	112°C/0.2mmHg (lit.)	[3] [4]
Storage Temperature	0-10°C, often under inert gas	[3] [4]

The n-octyl side chain is a critical feature, enhancing the solubility of the molecule in common organic solvents. This improved solubility is crucial for solution-based processing techniques, such as spin-coating and printing, which are widely used in the fabrication of organic electronic devices.[\[4\]](#)[\[5\]](#)

Section 2: Synthesis and Purification

The synthesis of **2-Bromo-5-n-octylthiophene** is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common synthetic route involves the bromination of 2-n-octylthiophene.

Typical Synthesis Workflow:

The bromination is often achieved using N-bromosuccinimide (NBS) in a suitable solvent like a mixture of chloroform and acetic acid. The reaction is typically carried out at room temperature.

Caption: A generalized workflow for the synthesis of **2-Bromo-5-n-octylthiophene**.

Expert Insights on Synthesis:

The choice of brominating agent and solvent system is critical to control regioselectivity and minimize the formation of di-brominated byproducts. The reaction progress should be meticulously monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Post-reaction workup typically involves washing with aqueous solutions to remove unreacted reagents and byproducts, followed by drying and solvent removal. Purification is paramount and is often achieved through column chromatography on silica gel, yielding the final product with high purity.

Section 3: Analytical Characterization and Specifications

To ensure the suitability of **2-Bromo-5-n-octylthiophene** for its intended applications, rigorous analytical testing is necessary. The following table outlines the typical specifications for this compound.

Standard Specifications:

Parameter	Specification Range	Analytical Method
Purity (GC)	≥ 97.0%	Gas Chromatography
Identity	Conforms to structure	¹ H NMR, ¹³ C NMR, Mass Spectrometry
Appearance	Colorless to light yellow liquid	Visual Inspection
Refractive Index	1.5180-1.5220	Refractometry

Self-Validating Protocols through Analytical Chemistry:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The proton NMR spectrum should show characteristic peaks for the aromatic protons on the thiophene ring and the aliphatic protons of the n-octyl chain. The integration of these peaks provides quantitative information about the proton ratios.
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the purity of the compound and to identify any volatile impurities. The mass spectrum provides the molecular weight of the compound, further confirming its identity.

Section 4: Applications in Research and Development

The unique molecular architecture of **2-Bromo-5-n-octylthiophene** makes it a valuable building block in several high-technology fields.

Organic Electronics:

This compound is a key precursor in the synthesis of conjugated polymers, particularly poly(3-alkylthiophene)s (P3ATs), which are extensively used in organic electronics.^[5] The bromine atom serves as a reactive site for various cross-coupling reactions, such as Suzuki, Stille, and Grignard Metathesis (GRIM) polymerization, enabling the construction of polymer backbones with tailored electronic properties.^[5] These polymers are integral to the development of:

- Organic Field-Effect Transistors (OFETs): The resulting polymers can exhibit high charge carrier mobility, a critical parameter for transistor performance.^[4]
- Organic Photovoltaics (OPVs): The electronic properties of the synthesized polymers can be tuned to optimize light absorption and charge separation in solar cells.^[4]
- Organic Light-Emitting Diodes (OLEDs): Thiophene-based polymers can be used as charge transport layers in OLEDs, contributing to device efficiency and stability.^[6]

Caption: Role of **2-Bromo-5-n-octylthiophene** in organic electronics.

Drug Development:

The thiophene nucleus is a common scaffold in many pharmaceutically active compounds. Substituted thiophenes are known to exhibit a wide range of biological activities. The bromine atom on **2-Bromo-5-n-octylthiophene** provides a handle for further chemical modifications, allowing for the synthesis of novel drug candidates. For instance, Suzuki cross-coupling reactions can be employed to introduce various aryl groups, leading to the creation of diverse molecular libraries for screening.

Section 5: Safety, Handling, and Storage

Proper handling and storage of **2-Bromo-5-n-octylthiophene** are essential to ensure laboratory safety and maintain the integrity of the compound. While a specific safety data sheet

for this compound is not readily available in the search results, general precautions for similar brominated thiophenes should be followed.

Safety Precautions:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
- Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
- Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

Storage Recommendations:

- Temperature: Store in a cool, dry place, typically between 0-10°C.[\[3\]](#)[\[4\]](#)
- Inert Atmosphere: For long-term storage, it is advisable to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
- Container: Keep the container tightly sealed to prevent moisture ingress and contamination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chemscene.com [chemscene.com]
- 2. 2-BroMo-5-n-octylthiophene | CymitQuimica [cymitquimica.com]
- 3. 2-Bromo-5-octylthiophene | lookchem [lookchem.com]
- 4. 2-Bromo-5-n-octylthiophene [myskinrecipes.com]
- 5. benchchem.com [benchchem.com]

- 6. nbino.com [nbino.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Bromo-5-n-octylthiophene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b168853#2-bromo-5-n-octylthiophene-cas-number-and-specifications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com